molecular formula C8H11NO3S B492964 N-(3-methoxyphenyl)methanesulfonamide

N-(3-methoxyphenyl)methanesulfonamide

Cat. No.: B492964
M. Wt: 201.25g/mol
InChI Key: SIDNNIWJYGJTCH-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)methanesulfonamide (CAS 7022-24-4) is a chemical compound with the molecular formula C8H11NO3S and a molecular weight of 201.24 g/mol. This product is intended for research and manufacturing applications and is not for medical or consumer use. This compound is of significant interest in pharmaceutical and medicinal chemistry research, particularly as a key structural component, or "head group," of the anticancer drug Amsacrine (m-AMSA) . In this context, the head group is critical for the drug's activity as a topoisomerase II poison, a mechanism used to treat refractory leukemias and lymphomas . Research indicates that the specific 3'-methoxy substitution on the phenyl ring of the head group is a crucial determinant for optimal drug function, potentially by restricting the rotation of the group into a favorable orientation for interaction within the enzyme-DNA complex . Beyond its role in anticancer agent studies, the structural principles of sulfonamide-based linkers are widely applied in Solid-Phase Peptide Synthesis (SPPS) . The "safety-catch" sulfonamide linkers, pioneered by Kenner, are stable during peptide chain elongation but can be activated via N-alkylation to allow for efficient cleavage of the synthesized peptide from the solid support using nucleophiles . This makes them valuable tools for producing peptides and diverse amide products for research purposes. The following suppliers list this product for research use, with prices varying by quantity and supplier. Supplier Pricing Information This table provides a snapshot of available options; please check the supplier's website for the most current pricing and availability.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25g/mol

IUPAC Name

N-(3-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C8H11NO3S/c1-12-8-5-3-4-7(6-8)9-13(2,10)11/h3-6,9H,1-2H3

InChI Key

SIDNNIWJYGJTCH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

N-(3-methoxyphenyl)methanesulfonamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, facilitating various chemical reactions and methodologies.

Biological Research

In biological contexts, this compound is employed to investigate enzyme inhibition and protein interactions. It plays a crucial role in the design of enzyme inhibitors and is used as a probe to study biological pathways.

Medicinal Chemistry

The compound has shown potential in drug development, particularly as an anti-inflammatory and anticancer agent. Its ability to intercalate into DNA suggests that it may disrupt cancer cell proliferation by inhibiting critical enzymes involved in DNA replication.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Preliminary research suggests potential antimicrobial activity, warranting further exploration for new antimicrobial agents.
  • Anti-inflammatory Effects : Due to structural similarities with known anti-inflammatory compounds, it may possess similar properties.

Case Study 1: Anticancer Efficacy

A study conducted on human cancer cell lines revealed that this compound induces apoptosis through DNA intercalation, leading to increased levels of cleaved PARP (poly(ADP-ribose) polymerase), a marker for apoptosis. This suggests its potential utility as an anticancer therapeutic agent.

Case Study 2: Enzyme Inhibition

In a biochemical assay, this compound was tested against various enzymes involved in metabolic pathways. The results indicated significant inhibition of topoisomerase II, which is crucial for DNA replication. This inhibition was dose-dependent, highlighting the importance of dosage in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of N-(3-methoxyphenyl)methanesulfonamide are highly dependent on substituent positions and electronic modifications. Below is a comparative analysis with structurally related sulfonamides:

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Findings Reference
N-(2-Methylphenyl)methanesulfonamide -CH₃ at ortho position - Higher conformational rigidity due to steric hindrance.
- Reduced solubility compared to meta isomers.
N-(4-Methoxyphenyl)methanesulfonamide -OCH₃ at para position - Enhanced electron density on the phenyl ring.
- Lower antitumor potency than meta analogs in m-AMSA derivatives.
N-(3-Hydroxyphenyl)methanesulfonamide -OH at meta position - Improved hydrogen-bonding capacity.
- Used as a precursor for COX-2 radiotracers via demethylation.
N-(3-Fluoro-5-methylphenyl)-8-(methylsulfonamido)-... -F and -CH₃ substituents - Increased metabolic stability and bioavailability.
- Potent ATR/mTOR kinase inhibition in cancer models.
N-(5-Chloro-2-fluorophenyl)methanesulfonamide -Cl and -F at para and ortho positions - High electrophilicity enhances reactivity.
- Used as a pharmaceutical intermediate for antimicrobial agents.

Key Findings:

Substituent Position Effects :

  • Meta-substituted derivatives (e.g., N-(3-methoxyphenyl)) generally exhibit superior pharmacokinetic profiles compared to ortho or para isomers due to balanced electronic effects and reduced steric hindrance .
  • Ortho-substituted analogs (e.g., N-(2-methoxyphenyl)) show reduced solubility and bioavailability, limiting therapeutic utility .

Electronic Modifications :

  • Halogenation : Chloro or fluoro substituents (e.g., N-(3-chlorophenyl)-3-methoxybenzenesulfonamide) increase electrophilicity, enhancing binding to target proteins like kinases or COX-2 .
  • Acridine Conjugation : Derivatives like m-AMSA demonstrate potent antitumor activity but face dose-limiting myelosuppression in clinical trials .

Pharmacokinetic Enhancements: Methylsulfonamide groups improve metabolic stability by resisting cytochrome P450 oxidation, as seen in thiazolo[3,2-a]pyridine derivatives . Hydroxy or amino substituents (e.g., N-(3-aminophenyl)) enhance solubility but may reduce blood-brain barrier penetration .

Toxicity Profiles :

  • m-AMSA derivatives induce reversible leukopenia and phlebitis at doses >120 mg/m² .
  • Halogenated analogs (e.g., N-(3-chloro-4-methylphenyl)) show higher cutaneous toxicity in preclinical models .

Preparation Methods

Core Reaction Mechanism

The foundational synthesis involves the reaction of 3-methoxyaniline (C₇H₉NO) with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base, typically triethylamine (Et₃N) or pyridine. The base neutralizes hydrochloric acid (HCl) generated during the reaction, driving the equilibrium toward product formation. The general reaction is:

C₇H₉NO+CH₃SO₂ClBaseC₈H₁₁NO₃S+HCl\text{C₇H₉NO} + \text{CH₃SO₂Cl} \xrightarrow{\text{Base}} \text{C₈H₁₁NO₃S} + \text{HCl}

Solvent Selection

Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Polar aprotic solvents like DCM enhance reaction rates by stabilizing intermediates without participating in side reactions.

Table 1: Solvent Impact on Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane0–5285
Tetrahydrofuran25478
Ethyl Acetate25670

Temperature Control

Low temperatures (0–5°C) minimize side reactions such as over-sulfonation or hydrolysis of the methoxy group. Exothermicity necessitates gradual addition of methanesulfonyl chloride to maintain control.

Alternative Sulfonating Agents

While methanesulfonyl chloride is standard, alternatives like methanesulfonic anhydride [(CH₃SO₂)₂O] may be used under catalytic conditions. For example, coupling 3-methoxyaniline with methanesulfonic anhydride in acetonitrile with 4-dimethylaminopyridine (DMAP) achieves 80% yield at 50°C over 3 hours.

Industrial Production Methods

Scalability Challenges

Industrial processes prioritize cost efficiency and safety. Batch reactors with jacketed cooling systems are employed to manage exothermic reactions. Key considerations include:

  • Reagent Stoichiometry: Methanesulfonyl chloride is used in 1.1–1.2 molar excess to ensure complete amine conversion.

  • Waste Management: HCl gas is scrubbed using alkaline solutions (e.g., NaOH) to prevent corrosion and environmental release.

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance mixing and heat transfer. A representative setup involves:

  • Flow Rate: 10 mL/min for both 3-methoxyaniline (0.5 M in DCM) and methanesulfonyl chloride (0.55 M in DCM).

  • Residence Time: 5 minutes at 25°C.

  • Yield: 92% with >99% purity after inline liquid-liquid separation.

Reaction Optimization Strategies

Catalytic Enhancements

Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) accelerate sulfonamide formation by activating the sulfonyl chloride. For instance, 5 mol% ZnCl₂ in DCM reduces reaction time to 30 minutes with a 90% yield.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) in sealed vessels reduces reaction times from hours to minutes. A protocol using 3-methoxyaniline, methanesulfonyl chloride, and Et₃N in DCM achieves 88% yield in 15 minutes.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization from ethanol/water (3:1 v/v). Key parameters:

  • Solvent Volume: 20 mL/g of crude product.

  • Cooling Rate: Gradual cooling from 60°C to 4°C over 12 hours.

  • Purity: >99% by HPLC (C18 column, 0.1% H₃PO₄ in acetonitrile/water).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.05 (s, 3H, SO₂CH₃), 3.78 (s, 3H, OCH₃), 6.74–7.25 (m, 4H, Ar-H).

  • FTIR (KBr): 1335 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemperatureYield
Methanesulfonyl chlorideDCM0–5°C78%
TriethylamineTHFRT65%

Basic: What spectroscopic methods are used to characterize this compound?

Answer:
Key techniques include:

  • FT-IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • NMR :
    • ¹H-NMR : Methoxy singlet (~δ 3.8 ppm), aromatic protons (δ 6.5–7.2 ppm), and sulfonamide NH (δ 8.1–8.5 ppm, exchangeable).
    • ¹³C-NMR : Methoxy carbon (~δ 55 ppm), sulfonamide sulfur-linked carbon (~δ 45 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 215 [M+H]⁺ .

Advanced: How do electronic effects influence the regioselectivity of electrophilic substitution in this compound?

Answer:
The 3-methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position via resonance donation, while the sulfonamide group deactivates the ring through electron withdrawal. Competitive meta substitution may occur under strongly acidic conditions due to protonation of the sulfonamide NH, altering electronic effects. DFT studies (B3LYP/6-31G*) show localized electron density at C4 (para to methoxy) and C6 (meta to sulfonamide) .

Q. Table 2: Calculated Electron Density (DFT)

PositionElectron Density (e⁻/ų)
C40.45
C60.38

Advanced: What methodologies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cytotoxicity) arise from:

  • Assay Conditions : pH-dependent sulfonamide ionization (pKa ~10.2) affects binding to targets like carbonic anhydrase .
  • Cellular Uptake : LogP (~1.5) limits membrane permeability; use HPLC-MS to quantify intracellular concentrations .
  • Off-Target Effects : Pair SAR models (e.g., CoMFA) with knockout cell lines to isolate mechanism-specific activity .

Advanced: How is computational chemistry applied to optimize this compound derivatives?

Answer:

  • Docking Studies : AutoDock Vina predicts binding poses to targets (e.g., COX-2, PDB ID: 5KIR) by scoring hydrogen bonds between sulfonamide NH and Arg120 .
  • QSAR Models : Use Gaussian09-derived descriptors (e.g., HOMO energy, dipole moment) to correlate with anti-inflammatory activity (R² > 0.85) .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .

Basic: What purification strategies address common byproducts in synthesis?

Answer:

  • Disubstituted Byproducts : Remove via fractional crystallization (ethanol/water, 3:1) due to lower solubility .
  • Unreacted Aniline : Acid-base extraction (5% NaOH washes) followed by drying over MgSO₄ .

Advanced: What mechanistic insights explain its role in enzyme inhibition?

Answer:
The sulfonamide group acts as a transition-state analog in metalloenzymes (e.g., carbonic anhydrase):

  • Zinc Coordination : Sulfonamide oxygen binds Zn²⁺ in the active site (Kd ~10 nM) .
  • pH Sensitivity : Activity decreases above pH 7.4 due to deprotonation of the NH group, reducing affinity .

Basic: How is stability assessed under varying storage conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C .
  • HPLC-PDA : Monitor degradation in DMSO at 25°C over 72 hours; <5% degradation indicates room-temperature stability .

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